

A Technical Guide to the Congruent Melting Points of Nickel-Silicon Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel;silicon

Cat. No.: B084514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the congruent melting behavior of intermetallic compounds within the Nickel-Silicon (Ni-Si) binary system. Understanding these thermal properties is critical for applications ranging from microelectronics, where nickel silicides are essential contact materials, to the development of high-temperature structural alloys.

Introduction to Congruent Melting in the Ni-Si System

In a binary system like Ni-Si, a compound is said to melt congruently when it transforms from a solid to a liquid of the same composition at a distinct temperature.^[1] This behavior is characteristic of thermally stable intermetallic phases. The Ni-Si phase diagram is complex, featuring several intermetallic compounds, but only a subset of these exhibit congruent melting. These compounds are $\text{Ni}_{31}\text{Si}_{12}$, Ni_2Si , and NiSi . Other phases in the system, such as Ni_3Si and NiSi_2 , are formed through peritectic reactions and are thus considered to melt incongruently.^[2]

The congruent melting point is a fundamental thermodynamic property that dictates the upper-temperature limit of a phase's stability and influences material processing techniques like casting, welding, and crystal growth.

Quantitative Data on Congruently Melting Ni-Si Compounds

The congruent melting points of key nickel silicide compounds have been determined through various experimental techniques, primarily differential thermal analysis. The data is summarized below for easy comparison.

Compound Name	Chemical Formula	Congruent Melting Point (°C)	Congruent Melting Point (K)
Nickel Silicide	$\text{Ni}_{31}\text{Si}_{12}$	1242	1515
Nickel Silicide	Ni_2Si	1306	1579
Nickel Silicide	NiSi	992	1265

Note: Values are based on the established Ni-Si phase diagram at atmospheric pressure.

[2]

Experimental Protocol: Determination of Melting Points by Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a primary technique used to determine the melting points and other thermal transitions of intermetallic compounds. The method involves heating a sample and an inert reference material under identical conditions and measuring the temperature difference between them.

Methodology

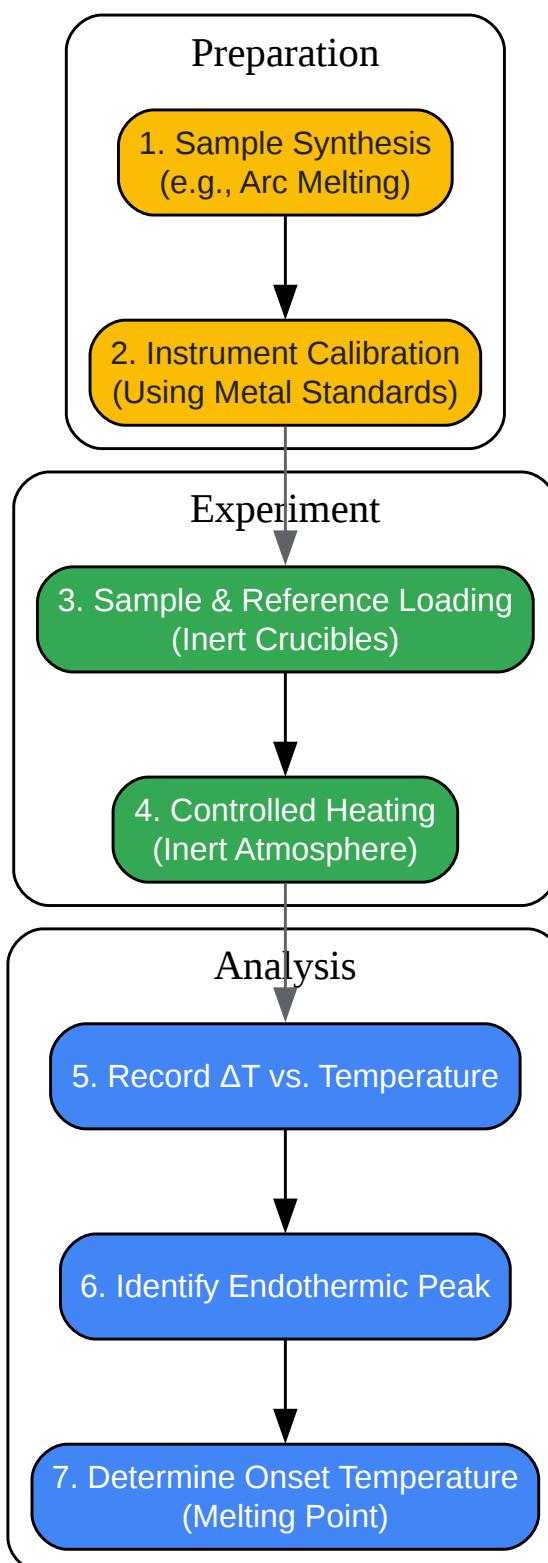
- Sample Preparation: High-purity nickel and silicon are weighed in the desired stoichiometric ratios to synthesize the target compound (e.g., Ni_2Si). The elements are typically arc-melted in an inert argon atmosphere to ensure homogeneity and prevent oxidation. The resulting ingot is crushed into a fine powder suitable for analysis.

- Instrument Calibration: The DTA apparatus is calibrated using high-purity metal standards with well-known melting points (e.g., Gold, Aluminum, Silver). This calibration ensures the accuracy of the temperature measurement.
- Experimental Procedure:
 - A small quantity of the powdered Ni-Si sample (typically 10-50 mg) is placed into a sample crucible (e.g., alumina, Al_2O_3).
 - An equal amount of a thermally inert reference material, such as calcined alumina, is placed in an identical reference crucible.[3]
 - The sample and reference crucibles are placed in the DTA furnace.
 - The system is purged with an inert gas (e.g., high-purity argon) to create a non-reactive atmosphere.
 - A controlled heating program is initiated, typically with a linear heating rate between 5°C/min and 20°C/min.[4][5]
- Data Acquisition and Analysis:
 - The differential temperature (ΔT) between the sample and the reference is recorded as a function of the sample temperature.
 - When the sample undergoes a thermal event like melting (an endothermic process), it absorbs heat, causing its temperature to lag behind the reference temperature. This results in a distinct peak on the DTA thermogram.[3]
 - The congruent melting point is determined from the onset temperature of the endothermic peak. The peak area is proportional to the enthalpy of fusion.[6]

Visualized Data and Workflows

Logical Relationship of Congruently Melting Ni-Si Compounds

The following diagram illustrates the stable, congruently melting compounds in the Ni-Si system as a function of increasing silicon content.



[Click to download full resolution via product page](#)

Figure 1: Congruently melting phases in the Ni-Si system.

Experimental Workflow for Melting Point Determination

This diagram outlines the typical workflow for determining the melting point of a Ni-Si compound using Differential Thermal Analysis.

[Click to download full resolution via product page](#)

Figure 2: DTA workflow for melting point analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Congruent melting - Wikipedia [en.wikipedia.org]
- 2. The Ni-Pd-Si (Nickel-Palladium-Silicon) System - ProQuest [proquest.com]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. researchgate.net [researchgate.net]
- 5. emanalhajji.weebly.com [emanalhajji.weebly.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Congruent Melting Points of Nickel-Silicon Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084514#congruent-melting-points-of-ni-si-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com